molecular formula C13H20BFN2O2 B1400837 (2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid CAS No. 1312765-78-8

(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid

Cat. No. B1400837
M. Wt: 266.12 g/mol
InChI Key: MAHATIYLXBUIFX-UHFFFAOYSA-N
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Description

This compound is a boronic acid derivative with a fluorophenyl group and an ethylpiperazine group. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom. They are commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic acids are often synthesized through borylation reactions . The ethylpiperazine group could potentially be added through nucleophilic substitution reactions.


Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Boronic acids are generally stable and can be stored without significant degradation .

Scientific Research Applications

Synthesis and Structural Importance

  • Synthesis and Structure Analysis : This compound is related to boronic acid derivatives used in the synthesis of biologically active compounds. For example, Sasmita Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid, demonstrating its application in constructing glucose-sensing materials operating at physiological pH levels (Das et al., 2003).

  • Chemical Reactions and Biological Activity : Arul Murugesan et al. (2017) studied boron nitride nanomaterial-based solid acid catalysts for the synthesis of biologically active compounds. They focused on ethylpiperazinyl-quinolinyl fused acridine derivatives, highlighting the role of such compounds in organic synthesis (Murugesan et al., 2017).

  • Applications in Sensing Technologies : C. Wade and F. Gabbaï (2009) explored the application of boronic acid derivatives in sensing technologies. They synthesized compounds capable of detecting fluoride ions, demonstrating the utility of such derivatives in colorimetric sensing applications (Wade & Gabbaï, 2009).

Pharmaceutical and Biological Significance

  • Biological Activity Studies : A. Nagaraj et al. (2018) conducted studies on the synthesis of triazole analogues of piperazine, highlighting the antibacterial activity of these compounds. This research emphasizes the biological relevance of piperazine-based boronic acid derivatives (Nagaraj et al., 2018).

Analytical and Material Science Applications

  • Spectroscopic Analysis and Material Science : The fluorescence quenching of boronic acid derivatives, such as those studied by H. S. Geethanjali et al. (2015), offers insights into their potential applications in analytical and material sciences (Geethanjali et al., 2015).

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex molecules, particularly through Suzuki-Miyaura coupling or other cross-coupling reactions .

properties

IUPAC Name

[2-[(4-ethylpiperazin-1-yl)methyl]-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(15)9-13(11)14(18)19/h3-4,9,18-19H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHATIYLXBUIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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